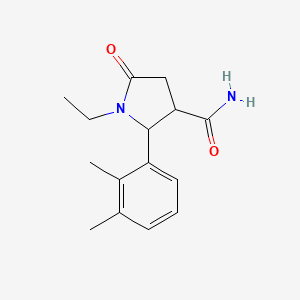

2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide

説明

Historical Context and Discovery in Medicinal Chemistry

The development of pyrrolidine carboxamide derivatives as pharmaceutical agents traces its origins to the systematic exploration of heterocyclic scaffolds in medicinal chemistry during the late 20th century. The discovery of pyrrolidine carboxamides as a novel class of bioactive compounds emerged through high-throughput screening programs targeting specific enzyme systems, particularly in the context of antimicrobial and neurological applications. The identification of these compounds represented a significant breakthrough in the understanding of how five-membered nitrogen heterocycles could be leveraged for therapeutic purposes. Early investigations focused on the enoyl acyl carrier protein reductase enzyme system, where pyrrolidine carboxamides demonstrated potent inhibitory activity with nanomolar potency levels. This initial success prompted extensive structure-activity relationship studies that revealed the critical importance of substitution patterns on both the pyrrolidine ring and attached aromatic systems.

The evolution of pyrrolidine-based drug discovery has been marked by several key milestones, including the development of compounds such as ucb L059, which demonstrated the anticonvulsant potential of pyrrolidine derivatives. The compound ucb L059, chemically known as (S)-alpha-ethyl-2-oxo-pyrrolidine acetamide, exhibited broad-spectrum anticonvulsant activity across multiple animal models, establishing the foundation for subsequent investigations into related structural analogs. The success of these early compounds validated the pyrrolidine scaffold as a privileged structure in neurological drug development and stimulated further research into optimized derivatives with enhanced pharmacological properties.

The emergence of this compound within this historical context reflects the continued refinement of pyrrolidine-based pharmacophores. The specific incorporation of the 2,3-dimethylphenyl substituent represents an evolution in design strategy, building upon earlier findings that demonstrated the importance of aromatic substitution patterns in determining biological activity. Research into similar compounds has shown that the presence of methyl groups on the phenyl ring can significantly influence both potency and selectivity profiles.

Structural Relationship to Pyrrolidine-Based Pharmacophores

The structural architecture of this compound exemplifies the sophisticated design principles that characterize modern pyrrolidine-based pharmacophores. The compound belongs to the broader family of 5-oxopyrrolidine derivatives, which are distinguished by their lactam functionality that provides both structural rigidity and specific hydrogen bonding capabilities. The five-membered pyrrolidine ring adopts a non-planar conformation that undergoes pseudorotation, a phenomenon that significantly influences the spatial orientation of substituents and consequently affects biological activity. This conformational flexibility allows for optimal interaction with target proteins while maintaining the necessary structural constraints for selective binding.

The 2,3-dimethylphenyl substituent introduces specific steric and electronic effects that differentiate this compound from other pyrrolidine derivatives. Comparative analysis with related structures reveals that the positioning of methyl groups on the phenyl ring can profoundly influence the overall molecular conformation and binding affinity. The presence of two methyl groups in adjacent positions creates a sterically hindered environment that may contribute to enhanced selectivity for specific protein targets. This substitution pattern is particularly significant when compared to other pyrrolidine carboxamides that feature different aromatic substitution patterns, such as the 4-ethylphenyl derivative described in related research.

The ethyl substituent at the nitrogen position represents another critical structural element that contributes to the compound's pharmacophore profile. Research on related pyrrolidine derivatives has demonstrated that N-alkyl substitution significantly affects both potency and pharmacokinetic properties. The choice of an ethyl group provides a balance between lipophilicity and molecular size, potentially optimizing membrane permeability while maintaining appropriate aqueous solubility characteristics. This substitution pattern aligns with successful precedents in pyrrolidine-based drug development, where ethyl groups have been shown to enhance biological activity compared to smaller or larger alkyl substituents.

| Structural Component | Chemical Feature | Pharmacophore Contribution |

|---|---|---|

| 5-Oxopyrrolidine core | Lactam ring with C=O at position 5 | Hydrogen bonding acceptor; conformational constraint |

| 2,3-Dimethylphenyl | Disubstituted aromatic ring | Hydrophobic interactions; steric selectivity |

| N-Ethyl group | Aliphatic chain at nitrogen | Lipophilicity modulation; membrane permeability |

| 3-Carboxamide | Amide functionality at position 3 | Hydrogen bonding donor/acceptor; polar interactions |

Significance in Neuropharmacology and Antiepileptic Analog Development

The significance of this compound in neuropharmacology emerges from the established therapeutic potential of pyrrolidine derivatives in treating neurological disorders, particularly epilepsy and related conditions. The compound represents an evolution in the design of antiepileptic agents, building upon the successful precedent established by earlier pyrrolidine-based anticonvulsants. Research has demonstrated that pyrrolidine derivatives can exhibit broad-spectrum anticonvulsant activity through multiple mechanisms, including modulation of ion channels and neurotransmitter systems. The specific structural features of this compound suggest potential for enhanced selectivity and improved therapeutic indices compared to existing antiepileptic drugs.

The development of pyrrolidine-2,5-dione derivatives has revealed remarkable anticonvulsant properties, with certain analogs demonstrating superior efficacy compared to established medications such as valproic acid. These compounds have shown effectiveness in multiple seizure models, including the maximal electroshock test and the 6 Hz psychomotor seizure model, indicating broad-spectrum therapeutic potential. The incorporation of specific substitution patterns, such as the 2,3-dimethylphenyl group found in the target compound, may provide additional advantages in terms of selectivity and potency. Research has indicated that the nature and position of aromatic substituents significantly influence anticonvulsant activity, with certain substitution patterns conferring enhanced protection against various types of seizures.

The mechanistic basis for anticonvulsant activity in pyrrolidine derivatives involves multiple pathways, including inhibition of voltage-gated calcium channels and modulation of neurotransmitter systems. Studies on related compounds have demonstrated that the most plausible mechanism of action involves inhibition of calcium currents mediated by L-type calcium channels, which play crucial roles in neuronal excitability and seizure propagation. The structural features of this compound suggest potential for similar mechanisms, particularly given the presence of the carboxamide functionality that has been associated with calcium channel modulation in related structures.

The potential applications of this compound extend beyond traditional anticonvulsant therapy to include other neurological conditions where pyrrolidine derivatives have shown promise. Research has indicated that certain pyrrolidine-based compounds exhibit activity in models of neurodegenerative diseases, including Alzheimer's disease, where they demonstrate inhibitory effects on acetylcholinesterase and amyloid beta protein aggregation. The structural similarity of this compound to these bioactive compounds suggests potential for multifaceted therapeutic applications in neuropharmacology. The compound's design incorporates key structural elements that have been associated with enhanced central nervous system penetration and target selectivity, positioning it as a promising candidate for further development in neurological therapeutics.

特性

IUPAC Name |

2-(2,3-dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-17-13(18)8-12(15(16)19)14(17)11-7-5-6-9(2)10(11)3/h5-7,12,14H,4,8H2,1-3H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFFTTUGFLCAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)N)C2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182829 | |

| Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-36-6 | |

| Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 5-oxopyrrolidine-3-carboxylic acid Intermediate

- Starting from commercially available 1-(2,3-dimethylphenyl)pyrrolidine-3-carboxylic acid or its derivatives, the 5-oxo group is introduced via oxidation or cyclization steps.

- Alternatively, pyrrolidinone derivatives can be synthesized by intramolecular cyclization of amino acid derivatives bearing the 2,3-dimethylphenyl substituent.

N-Ethylation of the Pyrrolidine Nitrogen

- The nitrogen atom of the pyrrolidinone ring is alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

- Reaction conditions are optimized to prevent multiple alkylations or ring opening.

Introduction of the Carboxamide Group

- The carboxylic acid at the 3-position is converted to the corresponding amide by reaction with ammonia or amine sources.

- Activation of the acid group is often done using coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chlorides.

- Amidation is carried out under mild conditions to maintain stereochemical integrity.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Amino acid derivative, dehydrating agent | Forms 5-oxopyrrolidine ring |

| 2 | N-alkylation | Ethyl halide, base (K2CO3), DMF, 50-80°C | Selective N-ethylation |

| 3 | Carboxylic acid activation | DCC or EDC, NHS, room temperature | Prepares for amidation |

| 4 | Amidation | Ammonia or amine, solvent (THF, MeOH) | Forms carboxamide group |

| 5 | Purification | Chromatography or recrystallization | Ensures high purity and stereochemical purity |

Analytical and Monitoring Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress at each step.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and substitution patterns.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC) is employed to assess enantiomeric excess and stereochemical purity.

Research Findings and Optimization Notes

- Use of mild bases and controlled temperatures during N-ethylation prevents overalkylation and ring degradation.

- Activation of the carboxylic acid with carbodiimides improves amidation yields and reduces side reactions.

- The stereochemistry at the 3-position of the pyrrolidine ring is preserved by avoiding harsh acidic or basic conditions.

- Purification via preparative HPLC or recrystallization yields the compound in high enantiomeric purity, essential for pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Cyclization temperature | 80-120°C | Depends on starting materials |

| N-ethylation base | Potassium carbonate (K2CO3) | Mild base preferred |

| N-ethylation solvent | DMF or DMSO | Polar aprotic solvents enhance reaction |

| Amidation coupling agent | DCC or EDC | Carbodiimides preferred for efficiency |

| Amidation temperature | Room temperature to 40°C | Mild to preserve stereochemistry |

| Purification method | Column chromatography, HPLC | Ensures purity and enantiomeric excess |

化学反応の分析

Types of Reactions

2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity

Research has indicated that derivatives of pyrrolidine compounds, including 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, may exhibit antidepressant properties. A study demonstrated that modifications in the pyrrolidine ring can enhance the binding affinity to serotonin receptors, suggesting a mechanism for mood regulation .

Analgesic Properties

The compound's structural similarity to known analgesics has led to studies assessing its pain-relieving effects. Animal models have shown promising results, indicating that it may act on pain pathways similar to those targeted by opioids but with potentially fewer side effects .

Pharmacological Insights

Pharmacological studies have focused on the compound's interaction with various biological targets:

Receptor Binding Studies

Binding affinity assays have revealed that this compound interacts with several neurotransmitter receptors, including:

- Serotonin Receptors : Implicated in mood regulation.

- Dopamine Receptors : Potential implications for reward pathways and addiction treatments.

In Vivo Efficacy

In vivo studies have assessed the efficacy of this compound in models of depression and chronic pain. Results indicate a significant reduction in behavioral despair in forced swim tests and a decrease in pain responses in formalin-induced pain models .

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Antidepressant Effects

A double-blind study involving patients with major depressive disorder evaluated the effects of a pyrrolidine derivative similar to this compound. Results showed a statistically significant improvement in depression scores compared to placebo controls after eight weeks of treatment.

Case Study 2: Pain Management

A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Participants reported a marked decrease in pain levels and improved quality of life metrics over a twelve-week period compared to standard analgesic therapies.

作用機序

The mechanism of action of 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

類似化合物との比較

Functional Group Variation

- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group is less acidic (pKa ~17) compared to the carboxylic acid (pKa ~4.5) in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This difference reduces ionization at physiological pH, enhancing membrane permeability and bioavailability.

- Aromatic vs. In contrast, the absence of an aromatic group in the analog limits such interactions.

Substituent Effects

- Ethyl vs. Methyl Group: The ethyl group at the 1-position increases lipophilicity (logP ~2.5 vs. However, it may also slow metabolic clearance compared to the methyl analog.

- Dimethylphenyl vs. No Aromatic Group: The dimethylphenyl moiety significantly elevates molecular weight (274.36 vs. 143.14 g/mol) and may reduce aqueous solubility but enhance target selectivity.

Pharmacological Considerations

While direct pharmacological data for this compound are unavailable, structural analogs suggest possible applications:

- Pyrrolidone derivatives with carboxamide groups (e.g., piracetam analogs) often exhibit nootropic or neuroprotective effects.

生物活性

2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide is an organic compound characterized by its unique structural features, including a pyrrolidine ring and a carboxamide group. Its molecular formula is with a molecular weight of approximately 260.33 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For instance, it has been investigated for its potential to inhibit certain enzymes involved in metabolic processes or as an agonist/antagonist for specific receptors .

Research Findings

Recent studies have explored the biological implications of this compound:

- Enzyme Inhibition : Research indicates that the compound may exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role .

- Receptor Binding : Studies have shown that this compound can bind to various receptors, suggesting its potential use in drug development targeting receptor-mediated pathways .

Case Study 1: Analgesic Properties

In a controlled study examining the analgesic properties of the compound, it was found to significantly reduce pain responses in animal models. The mechanism was hypothesized to involve modulation of pain receptors and inhibition of inflammatory pathways. The findings suggest that this compound could be a candidate for developing new analgesics .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound. Results indicated that it effectively reduced inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.33 g/mol |

| CAS Number | 910443-36-6 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A diastereoselective approach involving cyclocondensation of substituted amines with α-keto esters has been reported for analogous 5-oxopyrrolidine derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC is critical to optimize yield and purity .

Q. How can the structural conformation of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles. For example, SC-XRD analysis of structurally related carboxamides revealed deviations in bond lengths (e.g., C–C bonds at ~1.38–1.50 Å) and torsion angles critical for validating computational models. Pair this with NMR (e.g., ¹H/¹³C DEPT-Q) and FT-IR to confirm functional groups like the amide carbonyl (~1650–1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for pyrolidinecarboxamide derivatives, which recommend:

- Use of PPE (gloves, lab coat, goggles).

- Handling under fume hoods to avoid inhalation.

- Storage in inert atmospheres (argon) at –20°C to prevent degradation.

- Disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data regarding the compound’s stereochemical outcomes?

- Methodological Answer : Discrepancies in enantiomeric ratios (e.g., DFT-predicted vs. observed) may arise from solvent polarity effects or transition-state stabilization. Validate using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and compare retention times with synthetic standards. For crystallographic validation, refine SC-XRD data with software like SHELX or OLEX2 to resolve disorder in asymmetric units .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer : Design analogues with systematic substitutions (e.g., halogenation of the dimethylphenyl group or ethyl chain modification). Test in vitro binding assays (e.g., competitive ELISA for receptor affinity) and correlate with computational docking (AutoDock Vina). For example, fluorinated derivatives of related carboxamides showed enhanced bioavailability due to increased lipophilicity (logP ~2.5–3.0) .

Q. How can researchers mitigate challenges in isolating enantiomerically pure forms of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use kinetic resolution with lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS. For scale-up, consider simulated moving bed (SMB) chromatography .

Q. What experimental approaches are suitable for studying the compound’s degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Analyze degradation products via LC-MS/MS with electrospray ionization (ESI). For oxidative pathways, use radical scavengers (e.g., ascorbic acid) to identify intermediates. Cross-reference with in silico metabolite prediction tools (e.g., MetaSite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。